N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine
Description
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-12-8-16(22)25-14-7-10(2)6-13(17(12)14)24-11(3)18(23)19-9-15(20)21/h6-8,11H,4-5,9H2,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
RXDCZUIWBZZKRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide and a suitable base.
Attachment of the Glycine Moiety: The glycine moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chromen-2-one core can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups attached to the chromen-2-one core.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine. Its molecular formula is with a molecular weight of approximately 361.39 g/mol. The structure includes a chromenyl moiety which contributes to its biological activities.
Antitumor Activity
Research has shown that N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine exhibits significant antitumor properties. In vivo studies demonstrated that the compound effectively inhibited tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.
Case Study: Breast Cancer Treatment
A study evaluated the anticancer effects in breast cancer models, revealing that the compound induced significant apoptosis in cancer cells while having minimal effects on normal cells .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed after treatment, indicating its potential use in managing inflammatory conditions .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various resistant bacterial strains. It demonstrated effective inhibition of growth in multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant tumor growth inhibition | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Antimicrobial | Effective against resistant bacterial strains |
Research Findings
Numerous studies have been conducted to assess the biological activity of this compound:
In Vivo Studies
In vivo studies have highlighted the compound's efficacy across various animal models:
- Antitumor Activity : Demonstrated significant inhibition of tumor growth.
In Vitro Studies
In vitro experiments have also provided insights into the mechanisms of action:
Mechanism of Action
The mechanism of action of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, leading to modulation of biological processes. The compound may exert its effects through inhibition of specific enzymes, binding to receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the physicochemical and functional properties of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine, a comparative analysis with structurally related compounds is provided below:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations :
Substituent Effects on Solubility: The glycine moiety in the target compound introduces a carboxylic acid group, significantly improving water solubility compared to non-polar analogs like the 4-methyl coumarin derivative in . This contrasts with the trifluoromethyl-phenoxy herbicide in , which balances hydrophilicity (carboxylic acid) and lipophilicity (trifluoromethyl) . The benzamide-peptide hybrid in (ID 25) exhibits higher lipophilicity due to the chloro and methyl ester groups, suggesting divergent pharmacokinetic profiles .
Stability and Reactivity :
- The diazonium group in ’s compound renders it highly reactive and less stable, limiting its direct therapeutic use compared to the ester-stabilized target compound .
- The ester linkage in the target compound may confer susceptibility to hydrolytic cleavage, similar to the methyl ester in (ID 25), though the glycine’s carboxylic acid could mitigate this via ionization .
Biological Implications: Coumarins with alkyl substituents (e.g., 4-propyl in the target compound) often exhibit enhanced membrane permeability compared to smaller alkyl groups (e.g., 4-methyl in ) . The glycine side chain may mimic natural substrates (e.g., ATP in kinase inhibition), a feature absent in non-functionalized coumarins or pyridine-phenoxy herbicides .
Biological Activity
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycine, a compound belonging to the class of chromene derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine. Its molecular formula is , and it has a molecular weight of 361.39 g/mol. The structure features a chromene moiety, which is known for various biological activities.
The biological activity of chromene derivatives often involves interactions with specific molecular targets, including enzymes and receptors. For instance, chromenes can modulate pathways related to cancer cell proliferation and apoptosis by binding to tubulin or inhibiting certain enzymes involved in disease progression .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. A study demonstrated that derivatives containing the chromene structure showed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.47 μM to 1.48 μg/mL .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.49 to 3.9 µg/mL against pathogens such as Pseudomonas aeruginosa and E. coli .
Other Biological Activities
Beyond anticancer and antimicrobial properties, compounds within the chromene class have been investigated for additional activities:
- Antioxidant : Chromene derivatives are noted for their ability to scavenge free radicals.
- Anti-inflammatory : Some studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways.
Table: Biological Activity Summary of this compound
Q & A
Q. What are the established synthesis protocols for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions starting with functionalized coumarin derivatives. Key steps include:
- Coumarin core preparation : Alkylation or hydroxylation of the chromenone backbone under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or acetone .
- Glycine conjugation : Reaction with activated glycine derivatives (e.g., bromoacetyl glycine) using bases such as potassium carbonate to facilitate nucleophilic substitution .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Optimization strategies include adjusting solvent polarity, reaction time, and stoichiometric ratios of intermediates.
Q. How is the crystal structure determined, and what software tools are recommended for refinement and visualization?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:
- Data collection : Using a diffractometer with Mo/Kα radiation.
- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
- Refinement : Iterative least-squares refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and packing diagrams .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
- NMR : and NMR to verify substituent positions and glycine linkage (e.g., δ 4.2–4.5 ppm for oxypropanoyl protons) .
- FT-IR : Peaks at ~1700 cm confirm carbonyl groups (chromenone and glycine moieties) .
- HRMS : Exact mass matching for molecular formula validation (e.g., [M+H] at m/z 375.12) .
Advanced Research Questions
Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Strategies include:
- DFT calculations : Compare experimental NMR shifts with computed values for optimized gas-phase structures.
- Hydrogen bonding analysis : Use graph set analysis ( ) to identify intermolecular interactions in the crystal that may influence NMR shifts .
- Variable-temperature NMR : Probe conformational flexibility in solution .
Q. What role do substituents (e.g., propyl, methyl) play in modulating biological activity?
Substituents impact lipophilicity and target binding:
- Propyl group : Enhances membrane permeability (logP optimization) .
- Methyl group : Stabilizes the chromenone ring via steric hindrance, reducing metabolic degradation . Methods :
- QSAR studies : Correlate substituent properties (Hammett constants, molar refractivity) with bioactivity data.
- Docking simulations : Analyze interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .
Q. How can hydrogen bonding patterns in the crystal structure inform molecular aggregation studies?
Systematic analysis involves:
- Graph set notation : Classify hydrogen bonds (e.g., for dimeric motifs) using Etter’s rules .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···O vs. C–H···π) with CrystalExplorer .
- Packing energy calculations : Compare lattice energies (DFT-D3) to predict polymorph stability .
Q. What methodologies elucidate the compound’s mechanism in antimicrobial assays?
- Enzyme inhibition assays : Measure IC against bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics .
- Membrane disruption studies : Use fluorescent probes (e.g., SYTOX Green) to monitor cell permeability in Staphylococcus aureus .
- Resistance profiling : Compare MIC values against wild-type vs. efflux pump-deficient strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
